molecular formula C11H12N4O2 B1229658 5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine

5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine

Cat. No. B1229658
M. Wt: 232.24 g/mol
InChI Key: WTPOMZKVZLWDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine is a C-nitro compound.

Scientific Research Applications

Molecular Structure Analysis

The analysis of pyrazole derivatives, including compounds similar to 5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine, reveals their molecular structure through single-crystal X-ray diffraction measurements and DFT calculations. These studies highlight the impact of intramolecular hydrogen bonding on the reductive cyclization process, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. Understanding these molecular interactions is crucial for exploring alternative synthesis methods, such as microwave irradiation, to improve reactivity (Szlachcic et al., 2020).

Synthesis and Reactivity

Research into the synthesis of novel heterocyclic compounds from the domino reactions of pyrazole derivatives has led to the creation of new molecules with potential applications in various fields. This transformation involves forming multiple bonds, leading to the creation of complex structures in a single operation (Gunasekaran et al., 2014).

Dye Synthesis

The development of heterocyclic dyes derived from pyrazolone and pyridone derivatives showcases the versatility of these compounds in dye synthesis. These novel disazo dyes are characterized by their solvatochromic behavior in various solvents and their visible absorption maxima, which are influenced by substituent, acid, and base effects (Karcı & Karcı, 2008).

Material Chemistry

In material chemistry, the inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media demonstrates the potential of pyrazole derivatives in corrosion inhibition. These compounds act as efficient inhibitors, suggesting their application in protecting metals from corrosive environments (Chetouani et al., 2005).

Spectroscopic and Structural Characterization

The synthesis and characterization of Schiff bases derived from pyrazole derivatives and their Cu(II) complexes offer insights into their structural properties. X-ray studies confirm the amine-one tautomeric form in solid-state, while NMR suggests the same in solution. These findings contribute to understanding the coordination chemistry of these compounds and their potential applications in catalysis and material science (Jadeja et al., 2004).

properties

Product Name

5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12N4O2/c1-7-4-3-5-9(6-7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14)

InChI Key

WTPOMZKVZLWDAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NNC(=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC=C1)NC2=NNC(=C2[N+](=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.